molecular formula C10H10BrNO2 B15066206 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B15066206
M. Wt: 256.10 g/mol
InChI Key: ZNVFOQZSLRBKOY-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one is a brominated and methoxylated dihydroquinolinone derivative that serves as a versatile chemical building block in organic and medicinal chemistry research. This compound is of significant interest in pharmaceutical development, particularly as a novel scaffold for investigating thyroid-stimulating hormone receptor (TSHR) antagonists, which are a target for treating thyroid-related diseases such as hyperthyroidism and Graves' disease . Dihydroquinolin-4(1H)-one derivatives are recognized for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them promising scaffolds for the development of new therapeutic agents . In synthetic chemistry, this compound's structure, featuring a bromo substituent, makes it a suitable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex polysubstituted quinoline derivatives for materials science and drug discovery applications . The methoxy and carbonyl groups within the dihydroquinolinone core contribute to its electron-rich nature and ability to participate in various molecular interactions, which is valuable for studying supramolecular arrangements and reactivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

8-bromo-6-methoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H10BrNO2/c1-14-7-4-6-2-3-9(13)12-10(6)8(11)5-7/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

ZNVFOQZSLRBKOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)NC(=O)CC2

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Conditions

Chalcone formation occurs via Claisen-Schmidt condensation between substituted acetophenones and aldehydes. For example, 2-amino-3-methoxy-5-bromoacetophenone reacts with benzaldehyde in ethanol under basic conditions to yield a propenone intermediate. Subsequent cyclization with orthophosphoric-acetic acid generates the dihydroquinolinone ring.

Table 1. Cyclization Conditions for Dihydroquinolinone Formation

Precursor Cyclization Agent Temperature Yield Reference
2-Amino-3-methoxy-5-bromoacetophenone H3PO4/AcOH Reflux 59%
2-Amino-5-bromo-3-methoxypropenone HCl/EtOH RT 66%

Bromination Strategies for Dihydroquinolinones

Post-cyclization bromination enables precise substitution at the 8-position. Source highlights N-bromosuccinimide (NBS) as an effective reagent for radical bromination in chloroform.

NBS-Mediated Bromination

Treating 6-methoxy-3,4-dihydroquinolin-2(1H)-one with NBS (1.1 equiv) in chloroform at room temperature for 10 minutes introduces bromine at the 8-position via radical intermediates.

Table 2. Bromination Efficiency with NBS

Substrate NBS Equiv Solvent Time Yield Reference
6-Methoxy-3,4-dihydroquinolin-2(1H)-one 1.1 CHCl3 10 min 72%
4-Phenyl-6-methoxydihydroquinolinone 1.5 CH2Cl2 30 min 65%

Direct Introduction of Methoxy Groups

Methoxy substitution at the 6-position is achievable through O-methylation or using methoxy-containing building blocks. Source describes phosphorus tribromide (PBr3)-mediated bromination of 4-hydroxy-6-methoxyquinoline, suggesting analogous methods for dihydroquinolinones.

Methylation of Hydroxy Intermediates

6-Hydroxy-3,4-dihydroquinolin-2(1H)-one undergoes methylation with methyl iodide (2.0 equiv) and K2CO3 in DMF at 60°C for 6 hours, yielding the 6-methoxy derivative. Subsequent bromination as in Section 2 completes the synthesis.

One-Pot Tandem Bromination-Methylation

Advanced protocols combine bromination and methylation in a single pot. Source demonstrates sodium hydride-mediated alkylation of 6-bromo-3,4-dihydroquinolin-2(1H)-one with tert-butyl bromoacetate, illustrating the feasibility of sequential functionalization.

Reaction Optimization

Using PBr3 and trimethyl orthoformate in DMF at 50°C for 2 hours achieves simultaneous bromination and methoxylation. This method avoids isolation of intermediates, improving overall yield.

Table 4. One-Pot Bromination-Methylation Results

Starting Material Reagents Conditions Yield Reference
6-Methoxydihydroquinolinone PBr3, (CH3O)3CH 50°C, 2 h 51%
8-Hydroxy-6-methoxydihydroquinolinone PBr3, DMF 120°C, 1.5 h 40%

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.

    Medicine: The compound could be investigated for its potential therapeutic applications, including as an anti-inflammatory or antimalarial agent.

    Industry: It may find applications in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The bromine and methoxy substituents may influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Halogen : The methoxy group (as in 2b) increases solubility compared to halogenated derivatives but reduces electrophilicity .

Key Findings :

  • nNOS Inhibition: Compounds with extended alkyl linkers to basic amines (e.g., dimethylaminoethyl groups) show enhanced selectivity for nNOS over related isoforms, as seen in thiophene-coupled analogs .
  • Antiparasitic Activity: Nitro and trifluoromethyl groups (e.g., 8-nitro-6-CF₃ derivatives) confer submicromolar activity against Trypanosoma species, though bromine/methoxy combinations remain unexplored in this context .
  • Scaffold Rigidity: Ring-opened derivatives exhibit diminished biological activity, underscoring the necessity of the dihydroquinolinone core for target engagement .

Biological Activity

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This compound is structurally related to other quinoline derivatives that have been studied for various therapeutic applications, including antimicrobial, anti-inflammatory, and neuropharmacological effects. The unique bromine substitution at the 8-position and the methoxy group at the 6-position may influence its biological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN1O2C_{10}H_{8}BrN_{1}O_{2} with a molecular weight of approximately 250.08 g/mol. The compound features a bicyclic structure typical of quinolines, with a fused benzene and pyridine ring system.

Biological Activities

Research indicates that compounds within the dihydroquinolinone class exhibit a range of biological activities:

  • Antidepressant Effects : Similar compounds have shown potential as antidepressants by modulating neurotransmitter systems in the central nervous system (CNS) . The structural characteristics of this compound suggest it may also influence serotonin and norepinephrine pathways.
  • Antimicrobial Activity : The presence of the bromine atom may enhance the compound's reactivity and interaction with microbial targets. In vitro studies on related compounds indicate significant antibacterial properties against various strains .
  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. A comparative analysis showed that modifications in the structure can lead to varying degrees of potency .

The mechanism by which this compound exerts its biological effects is still under investigation. However, its interaction with key biological systems can be summarized as follows:

  • Neurotransmitter Modulation : Similar compounds are known to interact with dopamine and serotonin receptors, potentially leading to mood elevation and reduced anxiety .
  • Inhibition of Bacterial Growth : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, which is common among quinoline derivatives .
  • Cytotoxic Mechanisms : Studies indicate that structural analogs can induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of mitochondrial function .

Case Studies

A few notable studies have explored the biological effects of related compounds:

  • Antidepressant Activity : A study evaluated several dihydroquinolinones for their ability to enhance serotonin levels in animal models, indicating potential antidepressant properties .
  • Antimicrobial Efficacy : Research comparing moxifloxacin, a C-8 methoxy quinolone, demonstrated its effectiveness against resistant bacterial strains. This finding supports the hypothesis that structural features significantly impact resistance development .
  • Cytotoxic Studies : A series of experiments assessed the cytotoxicity of various dihydroquinolinones against human cancer cell lines, revealing promising results for further development as anticancer agents .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
6-Methoxy-3,4-dihydroquinolin-2(1H)-oneC10H11N1O2C_{10}H_{11}N_{1}O_{2}Methoxy at position 6Antidepressant potential
This compoundC10H8BrN1O2C_{10}H_{8}BrN_{1}O_{2}Bromine substitution at position 8Potential antimicrobial and cytotoxicity
MoxifloxacinC21H24F2N4O4C_{21}H_{24}F_{2}N_{4}O_{4}Fluoroquinolone with methoxy groupHighly bactericidal

Q & A

Q. Optimization Strategy :

  • Replace bromine with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability without compromising affinity .

Advanced Experimental Design: What challenges arise in evaluating in vivo efficacy for neuropathic pain models?

Answer:

  • Dose Optimization : Balancing bioavailability (e.g., oral vs. intraperitoneal administration) with CNS penetration. In rat models, 30 mg/kg oral doses achieved therapeutic plasma levels (Cₘₐₓ ~1.2 µM) .
  • Behavioral Metrics : Tactile allodynia (von Frey test) and thermal hyperalgesia (Hargreaves assay) require stringent blinding and control groups to minimize bias .
  • PK/PD Modeling : Correlating plasma exposure with target engagement (e.g., CSF NO reduction) ensures translational relevance .

Safety and Storage: What precautions are necessary for handling this compound?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Neutralize waste with 1 M NaOH before disposal .

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